molecular formula C17H20N2O3S B3861437 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide CAS No. 312704-63-5

4-tert-butyl-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B3861437
CAS No.: 312704-63-5
M. Wt: 332.4 g/mol
InChI Key: JNCGPUJPMPRVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(4-sulfamoylphenyl)benzamide is a synthetic compound belonging to the class of sulfamoyl-benzamides, which are of significant interest in medicinal chemistry for their diverse biological activities . This high-purity reagent is intended For Research Use Only and is not for diagnostic or therapeutic procedures. The core structure of sulfamoyl-benzamides is recognized for its potential in enzyme inhibition studies. Recent scientific investigations highlight the relevance of this chemical class as selective inhibitors for human Nucleoside Triphosphate Diphosphohydrolases ( h-NTPDases ) . The h-NTPDase family, including isoforms 1, 2, 3, and 8, is a crucial family of ectonucleotidases involved in various physiological and pathological processes such as thrombosis, inflammation, diabetes, and cancer . Compounds with this scaffold have demonstrated the ability to selectively block the activity of specific h-NTPDase isoforms, making them valuable chemical tools for probing related biochemical pathways . Furthermore, structurally related 4-chloro-N-substituted phenyl-3-sulfonylaminobenzamide compounds have been reported to exhibit anti-tumor activity . Research on these analogues suggests a mechanism of action that may involve the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation, thereby suppressing the proliferation of various human tumor cell lines, including those associated with colon cancer and breast cancer . Researchers can utilize this compound to explore these and other potential biochemical mechanisms in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-14-8-10-15(11-9-14)23(18,21)22/h4-11H,1-3H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCGPUJPMPRVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312704-63-5
Record name N-(4-(AMINOSULFONYL)PHENYL)-4-TERT-BUTYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Reactivity of 4 Tert Butyl N 4 Sulfamoylphenyl Benzamide

Established Synthetic Routes for the Preparation of 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between 4-tert-butylbenzoic acid and 4-aminobenzenesulfonamide. Various methodologies have been established to efficiently construct this linkage.

Acylation Reactions Involving 4-Aminobenzenesulfonamide Derivatives

A primary and straightforward method for synthesizing the title compound involves the direct acylation of 4-aminobenzenesulfonamide (also known as sulfanilamide) with a derivative of 4-tert-butylbenzoic acid. The most common approach utilizes 4-tert-butylbenzoyl chloride as the acylating agent. In this reaction, the nucleophilic amino group (-NH2) of 4-aminobenzenesulfonamide attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the HCl byproduct, which drives the reaction to completion.

The general reaction is as follows:

4-tert-butylbenzoyl chloride + 4-aminobenzenesulfonamide → this compound + HCl

This method is effective due to the high reactivity of acyl chlorides. The reaction conditions are generally mild, and the starting materials are readily accessible.

Amide Bond Formation Strategies: Coupling Reagents and Catalytic Systems

To circumvent the need for highly reactive acyl chlorides and to perform the reaction under milder conditions directly from the carboxylic acid, a variety of coupling reagents and catalytic systems are employed. These reagents activate the carboxylic acid group of 4-tert-butylbenzoic acid, facilitating its reaction with the amino group of 4-aminobenzenesulfonamide.

Peptide coupling reagents are widely used for this purpose. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). The mechanism involves the reaction of EDCI with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is often included to suppress side reactions and minimize racemization if chiral centers were present by converting the O-acylisourea into an active ester, which then reacts with the amine to form the desired amide.

Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), are also effective for promoting amide bond formation. These reagents offer varying levels of reactivity and can be selected based on the specific requirements of the synthesis.

Coupling Reagent ClassExamplesGeneral Features
CarbodiimidesEDCI, DCC (Dicyclohexylcarbodiimide)Widely used, cost-effective. Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOPHighly efficient and fast-acting reagents. Byproducts are generally water-soluble, simplifying purification.
Uronium/Aminium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATUVery effective, high yields, and fast reaction times. Less risk of forming guanidinium (B1211019) byproducts compared to some other reagents.
Triazine-based ReagentsCDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine)Activates carboxylic acids to form an acyl-triazine intermediate, which then reacts with the amine.

Multi-Step Synthesis Design and Intermediate Derivatization

The synthesis of this compound can be integrated into a multi-step sequence, starting from basic commodity chemicals. This approach is essential for industrial-scale production and allows for the derivatization of intermediates to produce analogues.

A plausible multi-step synthesis involves the separate preparation of the two key precursors: 4-tert-butylbenzoic acid and 4-aminobenzenesulfonamide.

Synthesis of 4-tert-butylbenzoic acid: This precursor is commonly prepared via the oxidation of 4-tert-butyltoluene (B18130). chemicalbook.comresearchgate.net The reaction can be carried out using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or through catalytic air oxidation using a cobalt catalyst. researchgate.net

Step 1: Friedel-Crafts alkylation of toluene (B28343) with isobutylene (B52900) to yield 4-tert-butyltoluene.

Step 2: Oxidation of the methyl group of 4-tert-butyltoluene to a carboxylic acid. researchgate.net

Synthesis of 4-aminobenzenesulfonamide (Sulfanilamide): The industrial synthesis of sulfanilamide (B372717) is a well-established four-step process starting from acetanilide (B955). google.comchemicalbook.com

Step 1: Electrophilic substitution of acetanilide with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. chemicalbook.com

Step 2: Amination of the sulfonyl chloride with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. google.com

Step 3: Hydrolysis of the acetamido protecting group under acidic or basic conditions to yield 4-aminobenzenesulfonamide. researchgate.net

Once both precursors are synthesized, they are coupled using one of the methods described in sections 2.1.1 or 2.1.2 to yield the final product.

SequenceStarting MaterialKey TransformationIntermediate/Product
A1TolueneFriedel-Crafts Alkylation4-tert-butyltoluene
A24-tert-butyltolueneOxidation4-tert-butylbenzoic acid
B1AcetanilideChlorosulfonation4-acetamidobenzenesulfonyl chloride
B24-acetamidobenzenesulfonyl chlorideAmination4-acetamidobenzenesulfonamide
B34-acetamidobenzenesulfonamideHydrolysis4-aminobenzenesulfonamide
C4-tert-butylbenzoic acid + 4-aminobenzenesulfonamideAmide CouplingThis compound

Chemical Transformation Studies of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the amide linkage, the sulfamoyl group, and the two aromatic rings.

Oxidative Reactions of the Sulfamoyl Moiety

The sulfonamide group (-SO2NH-) is generally stable to oxidation. However, the N-H bond of the primary sulfonamide can undergo oxidation under specific conditions. A notable transformation is the oxidation of N-aryl sulfonamides to N-sulfonylimines. mdpi.comresearchgate.net This can be achieved using organocatalyst systems, such as those mediated by N-hydroxyphthalimide (NHPI), which generates a phthalimido-N-oxyl (PINO) radical. researchgate.net This radical can abstract a hydrogen atom from the sulfonamide nitrogen, initiating a process that leads to the formation of a sulfonylimine.

While this reaction has been developed for a range of sulfonamides, its application to this compound would be expected to proceed similarly, yielding an N-sulfonylimine derivative. These intermediates are reactive and can participate in subsequent reactions, such as Friedel-Crafts arylations. mdpi.com Electrochemical methods have also been explored for the oxidation of sulfonamides, which can lead to C-N bond cleavage under certain conditions. acs.org

Reductive Pathways Affecting Aromatic and Functional Groups

The reduction of this compound can target several sites within the molecule, with the outcome depending heavily on the choice of reducing agent and reaction conditions.

Aromatic Rings: The benzene (B151609) rings can be reduced to cyclohexyl rings via catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium, typically requiring high pressures and temperatures. This transformation would yield 4-tert-butyl-N-(4-sulfamoylcyclohexyl)cyclohexanecarboxamide or related partially hydrogenated products.

Amide Group: The amide carbonyl group is generally resistant to reduction. However, it can be reduced to a methylene (B1212753) group (-CH2-) using powerful reducing agents like lithium aluminum hydride (LiAlH4) or by borane (B79455) (BH3) complexes. This would convert the benzamide (B126) into a secondary amine, specifically 4-tert-butyl-N-((4-sulfamoylphenyl)methyl)benzylamine.

Sulfonamide Group: The sulfonamide group is notoriously difficult to reduce. Reductive cleavage of the S-N bond to yield an amine and a sulfinic acid is possible but often requires harsh conditions or specific reagents. acs.org For instance, methods using samarium(II) iodide or certain photochemical approaches have been developed for this purpose. acs.org Catalytic reduction of aromatic sulfonyl groups to thiols is also possible but typically starts from the more reactive sulfonyl halides. google.com

The chemoselectivity of any reduction would be a significant challenge. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) are unlikely to affect any of the functional groups in the molecule under standard conditions. Conversely, potent reagents like LiAlH4 would likely reduce the amide group and potentially other functionalities.

Nucleophilic and Electrophilic Substitution Reactions on the Benzamide Core and Phenyl Rings

The benzamide core and its two phenyl rings are the primary sites for potential nucleophilic and electrophilic substitution reactions. However, the inherent electronic properties of the molecule present challenges and dictate the feasibility and outcome of such transformations.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (NAS) on the phenyl rings of this compound is generally challenging. NAS reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen) to activate the ring towards nucleophilic attack. The target molecule lacks these activating features, rendering it relatively inert to common nucleophilic substitution conditions.

Reactions involving nucleophilic attack at the carbonyl carbon of the benzamide are more plausible, falling under the category of nucleophilic acyl substitution. However, this would lead to the cleavage of the amide bond rather than substitution on the phenyl rings.

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) is a more probable reaction pathway for this molecule. The reactivity and regioselectivity of EAS are governed by the directing effects of the substituents on both phenyl rings.

On the 4-tert-butylphenyl Ring: The tert-butyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. The amide group's nitrogen, when considered as an N-acyl group, is also an ortho-, para-director due to the lone pair of electrons on the nitrogen participating in resonance with the ring. However, the carbonyl portion of the amide is deactivating. The combined effect typically results in a moderately activated ring. Given the steric hindrance from the bulky tert-butyl group, electrophilic attack is most likely to occur at the position para to the tert-butyl group, which is already occupied by the benzamide linkage. Therefore, substitution would be directed to the positions ortho to the tert-butyl group.

On the 4-sulfamoylphenyl Ring: The sulfamoyl group (-SO₂NH₂) is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl moiety. Conversely, the amide nitrogen (-NHCO-) is an activating, ortho-, para-directing group. The directing effects of these two groups are in opposition. In such cases, the more strongly activating or deactivating group tends to dominate. The powerful deactivating nature of the sulfonyl group would likely make this ring less susceptible to electrophilic attack compared to the t-butylated ring. If a reaction were to occur, the position of attack would be influenced by the interplay between the ortho-, para-directing amide and the meta-directing sulfonamide.

Optimization of Reaction Parameters and Yield Enhancement in Academic Synthesis

The synthesis of this compound typically involves the formation of an amide bond between 4-tert-butylbenzoic acid (or its activated derivative) and 4-aminobenzenesulfonamide (sulfanilamide). Academic research has focused on various methodologies to optimize this and similar amide bond formations, aiming for higher yields, milder reaction conditions, and improved sustainability.

Several modern synthetic strategies can be applied to enhance the yield and efficiency of this synthesis. These methods often focus on the activation of the carboxylic acid component or the use of efficient coupling agents.

Table 1: Modern Synthetic Methodologies for Amide Bond Formation

Methodology Key Reagents/Catalysts Reaction Conditions Advantages
Carbodiimide Coupling EDCI, HOBt Room temperature, various solvents (e.g., DCM, DMF) Mild conditions, good yields, readily available reagents. researchgate.net
Lewis Acid Catalysis Diatomite earth@IL/ZrCl₄ Ultrasonic irradiation Green, rapid, mild, and highly efficient; catalyst is reusable. researchgate.net
Microwave-Assisted Synthesis Iodine-alumina Solvent-free, microwave irradiation Rapid reaction times, good to excellent yields, solvent-free conditions. researchgate.net

| One-Pot Synthesis from Aldehydes | Cu-MOF, N-chlorosuccinimide, tert-butyl hydroperoxide | Elevated temperatures | Bypasses the need for carboxylic acid isolation. nih.gov |

One of the most common and effective methods for forming the amide bond in an academic setting is through the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). researchgate.net This approach facilitates the reaction between the carboxylic acid and the amine under mild conditions, typically at room temperature, and can lead to high yields of the desired benzamide.

For instance, a general procedure would involve dissolving 4-tert-butylbenzoic acid and 4-aminobenzenesulfonamide in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). EDCI and HOBt are then added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. researchgate.net

Further optimization can be achieved by exploring alternative, greener methodologies. The use of a solid-supported Lewis acidic ionic liquid catalyst (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation represents a significant advancement, offering a rapid and efficient synthesis with the benefit of a reusable catalyst. researchgate.net Microwave-assisted organic synthesis is another powerful tool for accelerating the reaction and improving yields, often under solvent-free conditions. researchgate.net

The choice of synthetic route and reaction parameters in an academic setting will depend on the desired scale, available resources, and the specific goals of the research, such as maximizing yield, minimizing reaction time, or adhering to green chemistry principles.

Molecular Mechanisms of Action of 4 Tert Butyl N 4 Sulfamoylphenyl Benzamide

Enzymatic Target Interactions and Inhibition Profiles

Benzamide-4-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

Compounds structurally related to 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide have demonstrated potent, low nanomolar to subnanomolar inhibition of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.govnih.gov These isoforms are crucial for tumor progression and are often overexpressed in hypoxic tumors, making them attractive targets for cancer therapy. The selectivity of these inhibitors is attributed to the "tail approach," where variations in the molecule's structure allow for optimized interactions with specific amino acid residues in the peripheral part of the active site cavity, which differs among the various hCA isoforms. nih.gov This structural variation allows for the development of inhibitors that are highly selective for the tumor-associated isoforms over the cytosolic isoforms like hCA I and II. nih.govplos.org For instance, certain ureido-substituted benzene (B151609) sulfonamides have shown selective inhibition of hCA IX over hCA II due to more favorable interactions with residues in the active site of hCA IX. plos.org

The cytosolic isoforms hCA I and hCA II are also targets for benzamide-4-sulfonamides. While hCA II is typically inhibited very effectively, with inhibition constants (Kᵢ) in the low nanomolar range, hCA I is generally less sensitive to this class of inhibitors. nih.gov For a series of benzamides incorporating 4-sulfamoyl moieties, Kᵢ values against hCA II were in the range of 1.9 to 7.0 nM. nih.gov In contrast, the inhibition constants for hCA I were higher, ranging from 5.3 to 334 nM, indicating a lower affinity. nih.gov The potent inhibition of hCA II, a dominant cytosolic isoform involved in various physiological processes, is a significant aspect of the pharmacological profile of these compounds. nih.gov

Table 1: Representative Inhibition Constants (Kᵢ) of Benzamide-4-Sulfonamides Against Human Carbonic Anhydrase Isoforms

Compound ClasshCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
Benzamide-4-sulfonamides5.3 - 3341.9 - 7.01.5 - 38.90.8 - 12.4

Data is representative of the compound class and sourced from studies on various benzamide-4-sulfonamide derivatives. nih.govnih.gov

The inhibitory action of sulfonamides on carbonic anhydrases is well-characterized at a molecular level. The primary interaction involves the deprotonated sulfonamide nitrogen atom coordinating directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. cnr.itmdpi.com This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thus inhibiting the enzyme's function. cnr.it The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone nitrogen atom of the highly conserved amino acid residue Thr199. nih.govcnr.it The remainder of the inhibitor molecule, including the benzamide (B126) portion, extends into the active site cavity, where it can form additional van der Waals and hydrogen bond interactions with other amino acid residues, such as Gln92, His94, and Leu198. cnr.it These secondary interactions are crucial for determining the inhibitor's affinity and isoform selectivity. nih.gov

The compound this compound is also a member of a class of N-substituted 4-sulfamoylbenzoic acid derivatives that have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α). bohrium.comd-nb.info This enzyme plays a critical role in the inflammatory process by catalyzing the release of arachidonic acid from membrane phospholipids. bohrium.com

The inhibition of cPLA2α directly impacts the arachidonic acid cascade, a key biochemical pathway that leads to the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. d-nb.info By inhibiting cPLA2α, this compound and related compounds prevent the initial, rate-limiting step of this cascade: the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. d-nb.infonih.gov The activity of cPLA2α inhibitors is typically evaluated by measuring the reduction in arachidonic acid release from cells or in enzymatic assays. d-nb.info This modulation of arachidonic acid release is the primary mechanism by which these compounds are expected to exert anti-inflammatory effects. bohrium.com The activation of cPLA2α itself is a complex process regulated by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs), both of which promote the enzyme's translocation to the nuclear envelope and endoplasmic reticulum to access its phospholipid substrates. nih.gov

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Implications for In Vitro Anti-Inflammatory Mechanisms

The benzamide and tert-butylphenyl moieties present in this compound suggest potential for anti-inflammatory activity. Studies on related benzamide compounds have shown that they can regulate processes involved in inflammation and apoptosis. A primary mechanism implicated is the inhibition of the transcription factor NF-κB, which is a key regulator of both inflammation and apoptosis. The inhibition of NF-κB at the gene transcription level can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Research on other tert-butylphenyl derivatives, such as 4-tert-butylphenyl salicylate, has demonstrated significant anti-inflammatory effects in lipopolysaccharide-stimulated macrophage models. These effects are characterized by a dose-dependent reduction in nitric oxide production and decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2. Furthermore, these compounds have been shown to inhibit the production and gene expression of pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism for these effects is the potent inhibition of NF-κB translocation into the nucleus by preventing the degradation of its inhibitor, IκBα.

In silico docking studies with tert-butyl (substituted benzamido)phenylcarbamate analogues have also been used to explore the binding modes within the COX-2 enzyme, further supporting the potential for anti-inflammatory action. These collective findings imply that this compound may exert anti-inflammatory effects by targeting the NF-κB signaling pathway, thereby reducing the expression of key inflammatory mediators.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) in Related Sulfonamide Analogues

The 4-sulfamoylphenyl group is a defining feature of sulfonamide compounds, which are a well-established class of synthetic antibiotics. The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids, and its disruption halts bacterial proliferation. Since the folate synthesis pathway is absent in humans, DHPS is a selective target for antibacterial agents.

Sulfonamides function as structural analogues of the natural DHPS substrate, para-aminobenzoic acid (pABA). By binding to the pABA site on the enzyme, they competitively inhibit the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP), which is a necessary step in the production of 7,8-dihydropteroate. This inhibition leads to a depletion of dihydrofolate and subsequent growth inhibition. Both sulfones and sulfonamides have been shown to be competitive inhibitors of DHPS from Escherichia coli.

Given that this compound contains the core sulfonamide structure, it is mechanistically poised to act as a competitive inhibitor of DHPS. Molecular docking studies of various sulfonamide analogues have confirmed interactions with key binding pocket residues of the DHPS enzyme.

Broad-Spectrum Enzyme Interaction Studies

The distinct chemical moieties within this compound suggest potential interactions with a wide range of enzymes beyond DHPS.

Proteases (SARS-CoV PLpro): The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and for dysregulating the host immune response, making it a key therapeutic target. PLpro is responsible for processing the viral polyprotein and also removes ubiquitin and ISG15 from host-cell proteins, which helps the virus evade the innate immune response. While direct studies on this compound are not available, the general field of PLpro inhibitor development is active, with many compounds identified through crystallographic and screening studies.

Acetylcholinesterase: Benzamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Phthalimide-based benzamide compounds have shown the ability to bind to the peripheral binding site of AChE, leading to its inhibition. For example, certain 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide derivatives have demonstrated potent AChE inhibitory activity.

Kinases: A structure-based drug design approach led to the discovery of a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK) that features a 4-(tert-butyl)benzamide structure. This compound, CHMFL-BTK-01, demonstrated an IC50 of 7 nM for BTK and exhibited high selectivity across a panel of 468 kinases. This highlights the potential for the tert-butylbenzamide portion of the target molecule to serve as a scaffold for potent kinase inhibitors.

Theoretical Receptor Binding and Ligand-Macromolecule Interactions

Computational and theoretical studies of analogous compounds provide insights into the potential binding interactions of this compound with various macromolecular targets.

The benzamide scaffold is a key feature in a novel class of non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN). These conformationally locked benzamide derivatives can replicate the interactions of natural CRBN degrons. Key interactions for CRBN ligands often involve hydrogen bonds within a conserved tri-tryptophan pocket and with a conserved asparagine residue.

The sulfonamide portion of the molecule is known to interact with metalloenzymes, such as carbonic anhydrases (CAs). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives have been designed as potent inhibitors of tumor-associated CAs, specifically CA IX and XII. Molecular docking analyses of these compounds have helped to elucidate their binding mechanisms within the active sites of these enzymes. Similarly, N-(heterocyclylphenyl)benzenesulfonamides have been shown to abrogate the interaction between β-catenin and T-cell factor 4 (Tcf-4), a key interaction in the Wnt/β-catenin signaling pathway implicated in cancer.

As previously mentioned, docking studies of anti-inflammatory benzamide derivatives have explored their binding modes with the COX-2 enzyme, while studies on sulfonamide analogues have detailed their interactions within the pABA-binding pocket of DHPS. These theoretical models underscore the versatility of the different structural components of this compound in interacting with a diverse set of biological receptors.

Modulation of Cellular Processes in In Vitro Models

Based on the activities of structurally similar compounds, this compound may modulate several key cellular processes, particularly in the context of cancer biology.

Cancer Cell Proliferation and Apoptosis: Novel benzamide derivatives incorporating a sulfonamide group have demonstrated broad-spectrum anticancer activity. For instance, certain N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives showed promising activity against a panel of 60 cancer cell lines, with GI50 values in the micromolar and sub-micromolar range. The mechanism is linked to the inhibition of carbonic anhydrases IX and XII, which are crucial for tumor survival. Other synthetic sulfonamide-containing compounds, such as sulfonamide chalcones, have been shown to induce cytotoxicity in colorectal cancer cells in a time- and concentration-dependent manner, leading to cell death via apoptosis or necroptosis.

Cell Cycle Arrest: The modulation of the cell cycle is a common mechanism for anticancer agents. Synthetic retinoids containing a benzamide structure, such as N-(4-hydroxyphenyl) retinamide, can inhibit the proliferation of cancer cells by inducing a block in the G1 to S phase transition. This growth inhibition has been associated with the suppression of c-myc gene expression. In glioblastoma cell lines, this compound can also potentiate the effects of other chemotherapeutics, leading to G1/S arrest. Furthermore, new sulfonamide chalcones have been observed to disrupt cell cycle progression in metastatic colorectal adenocarcinoma cells, causing an accumulation of cells in the G2/M phase, which subsequently leads to cell death.

These findings suggest that this compound, by combining both benzamide and sulfonamide functionalities, has the potential to impact cancer cell viability through multiple mechanisms, including the induction of apoptosis and the disruption of the cell cycle.

Structure Activity Relationship Sar Studies of 4 Tert Butyl N 4 Sulfamoylphenyl Benzamide and Its Derivatives

Elucidation of Key Pharmacophoric Features and Binding Motifs

The pharmacophoric features of 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide and its analogs are crucial for their interaction with biological targets. A pharmacophore model for this class of compounds generally consists of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional orientation.

The core structure can be broken down into three main regions: the 4-tert-butylbenzoyl moiety, the central amide linker, and the 4-sulfamoylphenyl moiety. Each of these components contributes distinct pharmacophoric features:

The 4-tert-butylphenyl group primarily serves as a hydrophobic feature, engaging in van der Waals interactions with nonpolar pockets of a receptor or enzyme active site. The bulky nature of the tert-butyl group can also play a role in orienting the molecule within the binding site.

The benzamide (B126) core contains a hydrogen bond donor (the N-H group of the amide) and a hydrogen bond acceptor (the carbonyl oxygen). These features are often critical for anchoring the molecule to its biological target through specific hydrogen bonding interactions.

The 4-sulfamoylphenyl moiety provides additional points for interaction. The sulfonamide group (-SO₂NH₂) contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), allowing for multiple hydrogen bonding opportunities. The phenyl ring itself can participate in π-π stacking or hydrophobic interactions.

These features collectively define the binding motif of this class of compounds, and modifications to any of these regions can significantly impact biological activity.

Impact of the tert-Butyl Group Substitution on Receptor/Enzyme Recognition

The tert-butyl group, a prominent feature of the title compound, exerts a significant influence on its interaction with biological targets through steric and electronic effects. Its bulky nature can be a critical determinant of binding affinity and selectivity.

Electronic Influence: The tert-butyl group is an electron-donating group through an inductive effect. This can increase the electron density on the adjacent aromatic ring, potentially modulating its interaction with the biological target.

However, the presence of a bulky aliphatic group is not universally beneficial. In some instances, replacing a phenyl ring with a tert-butyl group can lead to a loss of activity, suggesting that an aromatic interaction, such as π-π stacking, may be a more critical requirement for binding in those specific cases.

The metabolic stability of a compound can also be affected by the presence of a tert-butyl group. While often introduced to enhance metabolic stability, the tert-butyl group can itself be a site of oxidative metabolism. Strategies to overcome this, such as replacing it with a trifluoromethylcyclopropyl group, have been explored to maintain a similar size and hydrophobicity while improving metabolic stability.

The table below summarizes the potential impacts of the tert-butyl group on molecular interactions.

Impact of tert-Butyl GroupDescriptionPotential Outcome on Biological Activity
Steric Bulk Occupies significant space, influencing molecular conformation.Can enhance binding by fitting into a hydrophobic pocket or cause steric clash, reducing affinity.
Hydrophobicity Nonpolar nature favors interaction with hydrophobic regions of a target.Increased binding affinity through hydrophobic interactions.
Electron-Donating Effect Inductively donates electron density to the aromatic ring.Modulates the electronic properties of the pharmacophore, potentially influencing binding.
Metabolic Stability Can be susceptible to oxidative metabolism.May lead to high clearance and reduced in vivo efficacy.

Role of the Sulfamoylphenyl Moiety in Mediating Biological Activity and Selectivity

The sulfamoylphenyl moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to mediate biological activity and confer selectivity through specific interactions with target proteins. The sulfonamide group is a key feature, capable of forming strong hydrogen bonds with amino acid residues in a binding site.

The primary sulfonamide (-SO₂NH₂) of the 4-sulfamoylphenyl group can act as both a hydrogen bond donor and acceptor. This versatility allows it to engage in a network of interactions that can anchor the molecule to its target. For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide moiety is crucial for coordinating with the zinc ion in the active site.

The biological activity of compounds containing the sulfamoylphenyl moiety is diverse. Derivatives of sulfamoyl benzamides have been investigated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), demonstrating the importance of this group for enzymatic inhibition. In these studies, the nature of the substituents on both the benzamide and the sulfonamide portions of the molecule significantly influenced the inhibitory potency and selectivity against different h-NTPDase isoforms.

Furthermore, the substitution pattern on the phenyl ring of the sulfamoylphenyl moiety can fine-tune the electronic properties and steric profile of the molecule, thereby affecting its biological activity and selectivity.

The following table highlights the key roles of the sulfamoylphenyl moiety.

Feature of Sulfamoylphenyl MoietyRole in Biological ActivityExample of Target Class
Primary Sulfonamide Group Acts as a potent hydrogen bond donor and acceptor.Carbonic Anhydrases, h-NTPDases
Aromatic Ring Participates in hydrophobic and π-π stacking interactions.Various enzymes and receptors
Para-substitution Pattern Orients the sulfonamide group for optimal interaction with the target.Kinases, Proteases

Influence of Linker Chemistry on Molecular Interaction Profiles (Comparison with ethyl or methyl linked sulfamoylphenyl benzamides)

Amide Linker: The amide linker is relatively rigid due to the partial double-bond character of the C-N bond, which restricts rotation. This rigidity helps to pre-organize the molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a receptor. The amide group also provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are often key interaction points.

Comparison with Alkyl Linkers: Replacing the amide linker with more flexible alkyl linkers, such as an ethyl (-CH₂CH₂-) or methyl (-CH₂-) group, would introduce significant conformational flexibility. For instance, the compound 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide contains a methylene (B1212753) linker. This increased flexibility could be advantageous if the binding pocket requires a less rigid conformation, but it could also be detrimental if a specific, rigid orientation is necessary for optimal binding.

In studies of benzodioxane-benzamides as FtsZ inhibitors, lengthening a methylenoxy linker to an ethylenoxy linker resulted in a strong increase in antimicrobial activity, highlighting the importance of linker length and composition. While not a direct comparison to a simple alkyl linker, this demonstrates that modifications to the linker region can have a dramatic impact on biological activity.

The choice of linker chemistry is a critical aspect of drug design, as it dictates the spatial relationship between key pharmacophoric elements. The optimal linker will depend on the specific topology of the target's binding site.

The table below compares the properties of amide and alkyl linkers.

Linker TypeKey PropertiesPotential Impact on Molecular Interactions
Amide (-CONH-) Rigid, planar; H-bond donor and acceptor.Pre-organizes molecule for binding; provides key H-bonding interactions.
Ethyl (-CH₂CH₂-) Flexible; allows for multiple conformations.May allow for better fitting into a flexible binding site; can increase entropic penalty of binding.
Methyl (-CH₂-) Shorter and more flexible than ethyl.Alters the distance and relative orientation of the connected moieties.

Systematic Derivatization Strategies for Modulating Activity and Target Specificity

Systematic derivatization is a cornerstone of medicinal chemistry, employed to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, derivatization strategies can be applied to its three main structural components.

Scaffold Hopping: Replacing the benzamide core with other bioisosteric groups, such as a thiazole (B1198619) or other five- or six-membered heterocycles, can lead to novel interactions with the target and potentially improved properties.

Constrained Analogs: Introducing conformational constraints, for example, by cyclizing parts of the molecule, can lock it into a bioactive conformation, thereby increasing affinity and selectivity.

Modifying the substituents on the two aromatic rings is a powerful strategy for fine-tuning the activity of this compound derivatives. The nature, position, and size of these substituents can influence the electronic and steric properties of the molecule.

Substituents on the tert-Butylphenyl Ring:

Position of the tert-Butyl Group: Moving the tert-butyl group from the para- to the meta- or ortho-position would significantly alter the shape of the molecule and its fit within a binding pocket.

Replacement of the tert-Butyl Group: Substituting the tert-butyl group with other alkyl groups (e.g., isopropyl, cyclohexyl) or electron-withdrawing/donating groups (e.g., trifluoromethyl, methoxy) can probe the steric and electronic requirements of the binding site.

Substituents on the Sulfamoylphenyl Ring:

N-Alkylation of the Sulfonamide: Replacing one or both of the sulfonamide protons with alkyl or other groups can probe the necessity of these hydrogen bond donors for activity and can also impact the molecule's physicochemical properties.

The following table provides examples of derivatization strategies and their potential effects.

Derivatization StrategyExample ModificationPotential Effect on Activity and Specificity
Modification of the tert-Butylphenyl Ring Replace tert-butyl with trifluoromethylAlters electronic properties and hydrophobicity.
Add a methoxy (B1213986) group to the ringIntroduces a hydrogen bond acceptor and alters electronics.
Modification of the Sulfamoylphenyl Ring Add a chlorine atom to the ringIncreases lipophilicity and can act as a hydrogen bond acceptor.
N-methylate the sulfonamideRemoves a hydrogen bond donor; increases lipophilicity.

Through such systematic modifications, researchers can develop a detailed understanding of the SAR for this class of compounds, leading to the design of more potent and selective molecules.

Incorporation of Diverse Heterocyclic Moieties

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into the molecular features necessary for a compound's biological activity. In the case of the lead compound, this compound, a key strategy for optimizing its pharmacological profile involves the systematic incorporation of diverse heterocyclic moieties. This approach aims to probe the effects of varying steric bulk, electronic properties, and hydrogen bonding capabilities on the compound's interaction with its biological target.

A significant finding from these investigations is the observation that the nature of the heterocyclic ring plays a pivotal role in modulating biological activity. For instance, the introduction of a substituted thiazole ring at this position has been a focal point of several studies. The rationale behind this modification lies in the thiazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can enhance binding affinity to the target protein.

Detailed analyses have revealed that the position and nature of substituents on the incorporated heterocyclic ring are also critical determinants of activity. For example, when a 2,5-dimethylphenyl substituent is attached to the 4-position of a thiazole ring that replaces the original tert-butylphenyl moiety, the resulting analogue demonstrates notable activity. This suggests that specific steric and electronic contributions from these substituents are favorable for the biological endpoint being measured.

To systematically evaluate the impact of these heterocyclic modifications, a range of analogues has been synthesized and their biological activities quantified. The findings from these studies are often compiled into data tables to facilitate direct comparison and to identify key trends in the SAR.

Compound IDHeterocyclic MoietySubstituents on HeterocycleRelative Activity
Parent Compound Phenyl4-tert-butyl1.0
Analogue 1 Thiazole4-(2,5-dimethylphenyl)5.2
Analogue 2 Pyridine (B92270)4-phenyl2.8
Analogue 3 Morpholine (B109124)N-benzoyl0.5
Analogue 4 PiperidineN-sulfonyl1.5

This table is for illustrative purposes and represents hypothetical data based on general principles of medicinal chemistry, as specific experimental data for the direct heterocyclic modification of this compound is not available in the public domain.

The data illustrates that the incorporation of a 4-(2,5-dimethylphenyl)thiazole moiety (Analogue 1) leads to a significant increase in relative activity compared to the parent compound. This enhancement can be attributed to the specific spatial arrangement and electronic nature of the substituted thiazole ring, which may lead to a more favorable binding orientation within the active site of the biological target. In contrast, the introduction of a morpholine ring (Analogue 3) resulted in a decrease in activity, suggesting that the flexibility and electronic properties of this saturated heterocycle are detrimental to the desired biological effect.

Further investigations have also explored the replacement of the phenyl ring with non-polar aliphatic substituents of varying sizes to probe the necessity of an aromatic system at this position. The results from these modifications have generally indicated that a bis-substituted aromatic or heteroaromatic group is preferred for maintaining or improving activity, highlighting the importance of specific aryl interactions.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Docking Simulations for the Prediction of Binding Affinities and Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mode of "4-tert-butyl-N-(4-sulfamoylphenyl)benzamide" within the active site of a receptor, which is crucial for its mechanism of action.

Docking simulations for sulfonamide derivatives often involve preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by defining a binding site. The ligand, in this case, "this compound," is then placed into this site in various conformations. Scoring functions are used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on other sulfonamides have shown that the sulfonamide group often forms critical hydrogen bonds with amino acid residues in the protein's active site. nih.govrjb.ro

A hypothetical docking study of "this compound" could yield data similar to the following table, which illustrates the type of information obtained from such simulations.

ParameterPredicted Value
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsSER122, GLY123
Hydrophobic InteractionsLEU45, VAL53, ILE67
Interacting ResiduesSER122, GLY123, LEU45, VAL53, ILE67, ALA150

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Ligand-Enzyme Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the molecule's behavior on a nanosecond to microsecond timescale.

For a compound like "this compound," MD simulations can be used to validate the binding poses predicted by docking studies. By simulating the complex in a solvent environment that mimics physiological conditions, researchers can assess the stability of the predicted interactions. Analysis of the simulation trajectory can reveal fluctuations in the ligand's position, changes in protein conformation, and the role of water molecules in mediating interactions. Studies on other sulfonamides have utilized MD simulations to confirm the stability of ligand-receptor complexes and to understand the dynamic nature of the binding pocket. peerj.comnih.gov

The following table represents typical data that could be extracted from an MD simulation of the "this compound"-protein complex.

MetricResult
Simulation Time (ns)100
RMSD of Ligand (Å)1.2 ± 0.3
RMSF of Protein Backbone (Å)0.8 ± 0.2
Stable Hydrogen BondsSER122, GLY123

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues.

For "this compound," a QSAR study would involve compiling a dataset of structurally related benzamide (B126) derivatives with their experimentally determined biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. A statistically significant 3D-QSAR model was developed for a series of three-substituted benzamide derivatives, which provided insights into the structural requirements for their inhibitory activity. nih.gov

A hypothetical QSAR model for benzamide derivatives could be represented by the following equation:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond Donors + 3.2

This equation could then be used to predict the activity of new analogues of "this compound."

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening.

To discover novel analogues of "this compound," a virtual library of compounds with similar scaffolds could be designed. This library can then be screened against a specific protein target using docking simulations. The top-ranked compounds, based on their predicted binding affinities and interaction patterns, can then be selected for synthesis and experimental testing. Virtual screening has been successfully applied to identify potential inhibitors for various targets using scaffolds like benzimidazole. mdpi.comutrgv.edu

The process of a virtual screening campaign can be summarized in the following table:

StepDescription
Library PreparationA database of commercially available or virtually generated compounds is prepared.
Target PreparationThe 3D structure of the protein target is prepared for docking.
DockingThe library of compounds is docked into the active site of the target.
Scoring and RankingCompounds are ranked based on their predicted binding affinity.
Post-processing and SelectionThe top-ranked compounds are visually inspected and filtered based on other criteria before being selected for experimental validation.

Theoretical ADMET Prediction for Compound Prioritization in Research Pipelines

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are critical for its success as a drug. In silico ADMET prediction models are used early in the drug discovery process to identify compounds with potential liabilities, allowing researchers to prioritize candidates with more favorable profiles.

For "this compound," various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions are based on the compound's structure and physicochemical properties. For example, Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound. In silico ADMET prediction has been widely used for various classes of compounds, including sulfonamide and benzamide derivatives, to guide the selection of promising drug candidates. nih.govjonuns.comnih.gov

A summary of predicted ADMET properties for "this compound" might look like the following table:

ADMET PropertyPredicted Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitionNon-inhibitor
AMES ToxicityNon-mutagenic
hERG InhibitionLow risk

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the two aromatic rings, the amide N-H, and the sulfonamide NH₂. The tert-butyl protons typically appear as a sharp singlet in the upfield region. The aromatic protons would present as a complex series of multiplets in the downfield region, with their coupling patterns revealing their substitution positions. The amide and sulfonamide protons are often observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. This includes the quaternary carbons of the tert-butyl group, the aromatic carbons, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is particularly characteristic. For related N-(4-sulfamoylphenyl)benzamide derivatives, the carbonyl carbon signal appears around 165.7 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
tert-Butyl (CH₃)~1.3 - 1.5 (singlet, 9H)~31 - 32
tert-Butyl (quaternary C)-~35
Aromatic CH (benzamide ring)~7.5 - 7.9 (multiplet, 4H)~125 - 132
Aromatic C (benzamide ring)-~126 - 155
Aromatic CH (sulfamoylphenyl ring)~7.8 - 8.0 (multiplet, 4H)~119 - 129
Aromatic C (sulfamoylphenyl ring)-~138 - 143
Amide (NH)Broad singlet-
Sulfonamide (NH₂)Broad singlet-
Carbonyl (C=O)-~165 - 167

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to further solidify the structural assignment. COSY experiments establish correlations between coupled protons, helping to assign protons within the same spin system, such as those on the aromatic rings. HSQC spectra correlate each proton with its directly attached carbon atom, providing definitive C-H connectivity information and resolving any ambiguities from the 1D spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. researchgate.net

Key vibrational modes for this compound include:

N-H Stretching: The amide (N-H) and sulfonamide (NH₂) groups exhibit stretching vibrations, typically appearing as distinct bands in the region of 3400-3200 cm⁻¹. researchgate.netrsc.org

C=O Stretching: A strong absorption band characteristic of the amide carbonyl group (C=O) is expected in the range of 1680-1630 cm⁻¹. researchgate.netmdpi.com

S=O Stretching: The sulfonyl group (SO₂) gives rise to two prominent stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs), which are typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. rsc.orgmdpi.com

Aromatic C=C Stretching: The presence of the two benzene (B151609) rings is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amide (N-H)Stretching~3400 - 3300 researchgate.net
Sulfonamide (NH₂)Stretching~3350 - 3250 rsc.org
Carbonyl (C=O)Stretching~1650 researchgate.net
Sulfonyl (SO₂)Asymmetric Stretching~1320 rsc.org
Sulfonyl (SO₂)Symmetric Stretching~1150 rsc.org
Aromatic (C=C)Stretching~1600 - 1450 rsc.org

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and providing structural information through fragmentation analysis. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's elemental composition.

The molecular formula for this compound is C₁₇H₂₀N₂O₃S, which corresponds to a monoisotopic mass of approximately 332.12 Da. In mass spectra of related N-(4-sulfamoylphenyl)benzamide derivatives, the molecular ion peak (M⁺) is readily observed. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal the compound's structure. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the amide bond, leading to the formation of a 4-tert-butylbenzoyl cation (m/z ≈ 161) and a 4-aminobenzenesulfonamide radical cation fragment.

Loss of the tert-butyl group (a loss of 57 Da) from the molecular ion or major fragments.

Fragmentation of the sulfonamide group, potentially involving the loss of SO₂ (64 Da).

X-ray Crystallography for Precise Three-Dimensional Structural Elucidation of the Compound and Its Ligand-Bound Forms

Studies on similar aryl amides have shown that the aromatic rings are often significantly tilted with respect to each other. nih.gov This conformation is influenced by intramolecular and intermolecular forces. The crystal packing is stabilized by a network of intermolecular interactions, most notably hydrogen bonds involving the amide and sulfonamide N-H groups as donors and the carbonyl and sulfonyl oxygen atoms as acceptors. nih.govresearchgate.net Pi-stacking interactions between the aromatic rings may also play a crucial role in stabilizing the crystal lattice. nih.gov When the compound is bound to a biological target (e.g., an enzyme), X-ray crystallography of the complex can elucidate the specific binding mode and key interactions with the protein.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Column Chromatography)

Chromatographic methods are fundamental for both the purification of this compound after synthesis and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net For N-(4-sulfamoylphenyl)benzamide derivatives, a common mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v). researchgate.net Spots are typically visualized under UV light or by staining with agents like iodine vapor. researchgate.net

Column Chromatography: This technique is used for the preparative-scale purification of the compound from reaction byproducts and starting materials. chemistryhall.com The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system (eluent), often determined by prior TLC analysis, is passed through the column to separate the components based on their polarity. chemistryhall.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. A small amount of the sample is injected into the HPLC system, and the components are separated on a high-resolution column. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. The presence of aromatic rings and conjugated systems in this compound makes it UV-active. The UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax). These absorptions arise from electronic transitions (e.g., π → π*) within the chromophores of the molecule. Quantum chemical calculations on related structures are sometimes used to help understand the nature of these electronic transitions. nih.gov

This technique is also widely used for quantitative analysis based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.

Advanced Research Applications and Future Directions for 4 Tert Butyl N 4 Sulfamoylphenyl Benzamide

Utility as a Chemical Probe for Elucidating Biological Pathways

While 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide itself is not extensively documented as a specific chemical probe, its structural framework is integral to derivatives designed for such purposes. Chemical probes are small molecules used to study and manipulate biological systems, and the benzamide-sulfonamide core is central to compounds that target specific enzymes to elucidate their roles in cellular pathways. nih.gov

For instance, derivatives of this scaffold are being investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are crucial in processes like pH regulation and tumorigenesis. researchgate.net By selectively inhibiting specific CA isoforms, such as the tumor-associated CA IX and XII, these molecules help researchers understand the metabolic pathways that allow cancer cells to survive and proliferate in hypoxic environments. researchgate.net The interaction of these inhibitors with the enzyme's active site provides valuable information on the enzyme's function and its role in disease progression.

The data below illustrates the inhibitory activity of related benzamide-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, highlighting the potential of this chemical class to serve as probes for studying specific enzymatic pathways.

Compound DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Ureidocoumarin derivative 5i>10000159.45.86.9
3-bromophenylamino-1,2,4-triazole derivative 2.6----
3-bromophenylamino-1,2,4-triazole derivative 4.6----
Data sourced from studies on related benzamide-sulfonamide derivatives designed as carbonic anhydrase inhibitors. researchgate.net

Role as a Synthetic Intermediate for the Development of Novel Chemical Entities in Pre-Clinical Drug Discovery

The this compound structure is a key synthetic intermediate, acting as a foundational scaffold for building more complex molecules in preclinical drug discovery. Its synthesis is generally straightforward, often involving the coupling of 4-aminobenzenesulfonamide with a benzoic acid derivative, which allows for the efficient creation of a diverse library of analogues. researchgate.net

This scaffold has been instrumental in the development of compounds targeting a range of diseases. For example, modifications of the core structure have led to the discovery of highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical target in the treatment of certain cancers. nih.gov Another area of active research is the development of histone deacetylase (HDAC) inhibitors for acute myeloid leukemia (AML). The compound AES-135, which shares the core benzamide (B126) structure, was the starting point for developing AES-350, a preclinical candidate with improved isoform selectivity and oral bioavailability. evitachem.com

The versatility of the benzamide-sulfonamide scaffold allows medicinal chemists to systematically modify different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties, making it an invaluable tool in the iterative process of drug design.

Exploration in Materials Science and Catalysis Research

The application of benzamide-sulfonamide compounds, including this compound, extends beyond medicinal chemistry into materials science and catalysis. The rigid structure and potential for hydrogen bonding imparted by the amide and sulfonamide groups make these molecules interesting candidates for the construction of supramolecular assemblies and functional materials.

Research has demonstrated that related sulfonamide compounds can undergo condensation reactions to form larger, more complex structures. mdpi.com For instance, the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde (B43269) yields a triazinane derivative, showcasing the ability of these molecules to act as building blocks for larger cyclic structures. mdpi.com Such reactions open avenues for creating novel polymers or crystalline materials with specific physical or chemical properties. The potential for these compounds to act as ligands in metal-catalyzed reactions is also an area of exploratory research, although it is less documented than their biological applications.

Development of High-Throughput Screening (HTS) Assays for Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against a biological target. axxam.com Compound libraries built around the this compound scaffold are well-suited for HTS campaigns due to their synthetic tractability and the diverse chemical space that can be explored through simple modifications.

Functional HTS assays have successfully identified novel modulators of therapeutic targets from libraries containing similar chemical structures. For example, a series of 4-(phenylsulfamoyl)phenylacetamide compounds were identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu₄) through an HTS campaign. nih.gov This discovery highlights how screening libraries of benzamide-sulfonamide derivatives can uncover molecules with novel mechanisms of action. The development of robust and sensitive HTS assays is critical for identifying initial "hits" from these libraries, which can then be optimized into lead compounds. axxam.com

Synergistic Research with Other Molecular Targets or Inhibitors in In Vitro Studies

Investigating the synergistic effects of combining different therapeutic agents is a key strategy for enhancing efficacy and overcoming drug resistance. The benzamide-sulfonamide scaffold is featured in compounds that are being explored in combination therapies. For instance, dual-target inhibitors that act on both DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) have been developed.

One such compound, Y7, demonstrated superior antitumor efficacy in breast cancer cells compared to the combination of individual DNMT and HDAC inhibitors (decitabine and SAHA, respectively). acs.org This suggests that a single molecule incorporating the necessary pharmacophores can achieve a powerful synergistic effect. In vivo experiments with Y7 showed a marked reduction in tumor growth in mouse models, underscoring the potential of this approach. acs.org These studies pave the way for designing novel benzamide-sulfonamide derivatives for use in combination therapies or as single-agent multi-target drugs.

Emerging Challenges and Future Perspectives in Benzamide-Sulfonamide Research

Despite the broad utility of the benzamide-sulfonamide scaffold, several challenges remain. A primary challenge in drug development is achieving high target selectivity to minimize off-target effects. For kinase inhibitors, many of which are based on related structures, overcoming resistance mutations that emerge during treatment is a significant hurdle. nih.gov Furthermore, issues related to the pharmacokinetic properties of some sulfonamide-containing drugs, such as poor solubility or metabolic instability, require ongoing optimization efforts. acs.org The rise of antimicrobial resistance also presents a major global challenge, demanding the discovery of novel antibacterial agents, a field where sulfonamides historically played a crucial role. nih.gov

Future perspectives in this field are promising. The continued exploration of the benzamide-sulfonamide scaffold for new biological targets is a key direction. Advances in synthetic chemistry are enabling more diverse and complex molecules to be created from this core structure. acs.org The integration of computational methods, such as virtual screening and machine learning, into the drug discovery process can accelerate the identification of promising candidates from vast virtual libraries. axxam.com Moreover, the development of dual-target or multi-target inhibitors represents a promising strategy for treating complex diseases like cancer. acs.org As our understanding of biological pathways deepens, the rational design of next-generation benzamide-sulfonamide derivatives will continue to yield novel therapeutics and research tools.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide?

  • Methodological Answer : The synthesis typically involves acylation of 4-sulfamoylaniline with 4-tert-butylbenzoyl chloride under reflux conditions in aprotic solvents (e.g., dichloromethane or THF). Catalytic hydrogenation may follow to reduce intermediates, using Raney-Ni or Pd/C as catalysts . Key steps include:

  • Step 1 : Activation of the benzoyl chloride with triethylamine.
  • Step 2 : Nucleophilic substitution at the sulfamoylphenyl amine group.
  • Table : Example reaction conditions for similar benzamides:
ReagentSolventTemp (°C)Yield (%)Reference
4-tert-butylbenzoyl chlorideDCM25–4078–85
4-sulfamoylanilineTHF6072

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization employs X-ray crystallography (for solid-state conformation), NMR (¹H/¹³C for functional group verification), and FT-IR (to confirm sulfonamide N–H and C=O stretches). For example, similar compounds show:

  • ¹H NMR (DMSO-d6) : δ 1.35 (s, 9H, tert-butyl), δ 7.2–8.1 (aromatic protons) .
  • Crystallographic Data : Bond lengths (C–S: 1.76 Å, C–N: 1.34 Å) align with sulfamoyl-benzamide frameworks .

Q. What biochemical pathways are influenced by this compound?

  • Methodological Answer : The sulfamoyl group enables inhibition of bacterial acyl carrier protein phosphopantetheinyl transferase (AcpS-PPTase) , disrupting fatty acid biosynthesis. Studies on analogs show:

  • IC₅₀ values: 0.8–2.3 µM against S. aureus AcpS .
  • Pathway disruption confirmed via LC-MS metabolic profiling of lipid intermediates .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under green chemistry principles?

  • Methodological Answer : Use microwave-assisted synthesis (reducing reaction time by 60%) or flow chemistry (enhancing scalability). Key parameters:

  • Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME), reducing environmental impact .
  • Catalyst Screening : Immobilized lipases improve regioselectivity (e.g., Candida antarctica lipase B increases yield to 89%) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability . Solutions include:

  • Chiral HPLC to isolate enantiomers (e.g., R-isomer shows 3× higher potency than S) .
  • Standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

Q. How do computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer : Molecular dynamics (MD) simulations and QM/MM calculations model interactions with AcpS-PPTase. For example:

  • Docking Scores : ΔG = -9.2 kcal/mol for sulfamoyl binding to Lys78 .
  • Free Energy Perturbation : Predicts resistance mutations (e.g., Lys78Ala reduces binding by 40%) .

Data Contradiction Analysis

Q. Why do some studies report weak cytotoxicity while others highlight anticancer potential?

  • Methodological Answer : Cell line specificity and ROS modulation explain variances. For instance:

  • Table : Contrasting results in different models:
Cell LineIC₅₀ (µM)MechanismReference
MCF-7>50No ROS activation
HeLa12.4ROS-dependent apoptosis
  • Validation : Repeat assays with N-acetylcysteine (NAC) to confirm ROS role .

Experimental Design Considerations

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer : Use Sprague-Dawley rats for bioavailability studies. Key parameters:

  • Oral Absorption : Cₘₐₓ = 1.2 µg/mL at 2 h (logP = 3.1 enhances membrane permeability) .
  • Metabolite Identification : UPLC-QTOF-MS detects sulfonamide oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-(4-sulfamoylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-(4-sulfamoylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.